Diisodecyl sebacate

Description

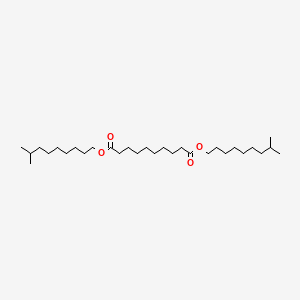

Diisodecyl sebacate (DIDS, CAS 28473-19-0) is a non-phthalate plasticizer belonging to the aliphatic diester family. It is synthesized by esterifying sebacic acid (a 10-carbon dicarboxylic acid) with isodecyl alcohol, resulting in a branched molecular structure . DIDS is widely used in polyvinyl chloride (PVC), nitrile rubber (NBR), and other polymer systems due to its excellent low-temperature flexibility, thermal stability, and resistance to migration . Its applications span automotive parts, wire and cable coatings, and industrial films, where durability and performance under extreme conditions are critical .

Properties

CAS No. |

28473-19-0 |

|---|---|

Molecular Formula |

C30H58O4 |

Molecular Weight |

482.8 g/mol |

IUPAC Name |

bis(8-methylnonyl) decanedioate |

InChI |

InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |

InChI Key |

OAXZVLMNNOOMGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

General Esterification Process

This compound is synthesized primarily via the esterification reaction between sebacic acid (a dicarboxylic acid) and isodecyl alcohol (a branched-chain aliphatic alcohol). The reaction is catalyzed by acid or metal catalysts under controlled temperature and inert atmosphere conditions to achieve high yield and purity.

Fischer Esterification Using Acid Catalysts and Ionic Liquids

Another advanced method involves Fischer esterification catalyzed by acid catalysts such as sulfuric acid or ionic liquids combined with amines (e.g., triethylamine-sulfuric acid ionic liquid catalysts):

-

- Sebacic acid and isodecyl alcohol are mixed with a catalytic amount of ionic liquid catalyst.

- The reaction is conducted at 90–110°C for 1–2 hours.

- The reaction mixture forms a biphasic system: the ester product and excess alcohol form the upper phase, while the ionic liquid catalyst and water form the lower phase.

- The upper phase is extracted multiple times with hexane and water to neutral pH.

- Drying agents such as anhydrous magnesium sulfate are used to remove residual water.

- The ester is isolated by distillation under atmospheric pressure.

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 90–110°C | Higher temperature improves yield; 100% yield at 110°C in 2 hours |

| Catalyst loading | 15–30 mol% relative to acid | Both levels achieve ~98–100% yield |

| Alcohol to acid molar ratio | 4:1 to 6:1 (excess alcohol) | Sixfold excess alcohol shifts equilibrium favorably |

| Reaction time | 1–2 hours | Longer time increases yield |

- Advantages:

- High yield (~100%) with high purity (>96%).

- Ionic liquid catalyst acts as both catalyst and water scavenger, driving equilibrium towards ester formation.

- The biphasic system simplifies product separation and purification.

- Scalable to kilogram production with consistent quality.

This method is supported by recent research on dibutyl sebacate synthesis, which is chemically analogous and provides valuable insights into sebacate ester preparation.

Comparative Analysis of Preparation Methods

| Feature | Stannous Oxide Catalysis | Ionic Liquid Acid Catalysis |

|---|---|---|

| Catalyst Type | Metal oxide (SnO) | Ionic liquid (triethylamine-sulfuric acid) |

| Reaction Temperature | 200–230°C | 90–110°C |

| Reaction Time | Short (not specified, typically <3 h) | 1–2 hours |

| Catalyst Amount | Low | Moderate (15–30 mol%) |

| Product Purity | High, light color | High, >96% purity |

| Environmental Impact | No waste liquid, green process | Water and ionic liquid phase separation, recyclable catalyst |

| Equipment Corrosion | None | None |

| Scalability | Industrial scale feasible | Demonstrated up to kilogram scale |

| Post-treatment Complexity | Neutralization, washing, distillation, adsorption | Extraction, drying, distillation |

Summary of Research Data

Table 1: Esterification Reaction Conditions and Yields for Sebacate Esters

Chemical Reactions Analysis

Types of Reactions: Diisodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.

Common Reagents and Conditions:

Esterification: Sebacic acid and isodecyl alcohol in the presence of an acid catalyst.

Hydrolysis: this compound can be hydrolyzed back to sebacic acid and isodecyl alcohol in the presence of a strong acid or base.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Sebacic acid and isodecyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Plasticization Applications

Diisodecyl sebacate is widely recognized as an effective plasticizer, particularly in the formulation of flexible plastics. Its characteristics make it a suitable alternative to traditional phthalate-based plasticizers, which have raised health concerns.

- Alternative to Phthalates : Research indicates that this compound can enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers while maintaining lower toxicity profiles compared to phthalates. This has made it a popular choice in consumer products such as toys, medical devices, and packaging materials .

- Performance Enhancement : Studies have demonstrated that the incorporation of this compound in polymer formulations can improve thermal stability and resistance to environmental stressors. For instance, it has been shown to enhance the mechanical properties of PVC films, making them more suitable for outdoor applications .

Biomedical Applications

This compound's biocompatibility has opened avenues for its use in biomedical fields.

- Drug Delivery Systems : The compound has been investigated for use in drug delivery systems due to its ability to form stable emulsions and its compatibility with various pharmaceutical agents. Its application in controlled release formulations can lead to improved therapeutic outcomes .

- Tissue Engineering : Research has explored the use of this compound in scaffolds for tissue engineering. Its favorable mechanical properties and biocompatibility make it a candidate for supporting cell growth and tissue regeneration .

Environmental Considerations

The environmental impact of this compound is an important consideration in its application.

- Toxicological Profiles : Comprehensive reviews have compiled data on the toxicity and environmental effects of this compound. It is essential to evaluate its degradation products and potential bioaccumulation in aquatic environments to ensure safety .

- Regulatory Status : this compound is included in various regulatory frameworks aimed at assessing chemical safety. Continuous monitoring and research are necessary to address any emerging environmental concerns associated with its use .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

Diisodecyl sebacate functions primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and workability of the material. This mechanism involves the physical interaction of this compound molecules with the polymer chains, leading to a decrease in the glass transition temperature and an increase in the elongation at break of the polymer.

Comparison with Similar Compounds

Structural and Functional Comparison

DIDS is part of a broader class of sebacate, adipate, azelate, and phthalate esters. Key structural differences influence their properties:

Sebacate Esters

Di(2-ethylhexyl) Sebacate (DEHS, CAS 122-62-3) :

- Structure: Branched 2-ethylhexyl groups with a 10-carbon diacid.

- Properties: Higher viscosity than DIDS due to shorter alkyl chains, offering similar low-temperature performance but slightly higher volatility .

- Applications: Used in PVC and synthetic lubricants .

Dibutyl Sebacate (DBS, CAS 109-43-3) :

- Structure: Linear butyl groups with a 10-carbon diacid.

- Properties: Lower molecular weight (314.5 g/mol) and viscosity compared to DIDS, leading to faster biodegradation but reduced permanence in polymers .

- Applications: Pharmaceuticals and cosmetics due to low toxicity .

Adipate Esters

Diisodecyl Adipate (DIDA, CAS 27178-16-1) :

- Structure: Branched isodecyl groups with a 6-carbon diacid (adipic acid).

- Properties: Shorter diacid chain reduces flexibility at low temperatures but improves compatibility with polar polymers. Higher water solubility (0.01 mg/L) compared to DIDS .

- Applications: Flexible PVC products like flooring and food packaging .

Di(2-ethylhexyl) Adipate (DEHA, CAS 103-23-1) :

- Structure: Branched 2-ethylhexyl groups with a 6-carbon diacid.

- Properties: Lower viscosity (~20 cP at 25°C) and higher biodegradability than DIDS, but higher migration rates .

- Applications: Food-contact materials and medical devices .

Azelate Esters

Di(2-ethylhexyl) Azelate (DOZ, CAS 26544-17-2) :

- Structure: Branched 2-ethylhexyl groups with a 9-carbon diacid.

- Properties: Intermediate chain length balances flexibility and permanence. Lower volatility than adipates but higher than sebacates .

- Applications: Automotive seals and gaskets .

Phthalate Esters

Diisodecyl Phthalate (DIDP, CAS 26761-40-0): Structure: Branched isodecyl groups with a phthalic acid backbone. Properties: Higher toxicity concerns (endocrine disruption) compared to DIDS, leading to regulatory restrictions. Similar viscosity but inferior environmental profile . Applications: Being phased out in favor of non-phthalates like DIDS .

Performance and Environmental Impact

Physical Properties

| Property | DIDS | DEHS | DBS | DIDA | DEHA | DIDP |

|---|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 426.7 | 426.6 | 314.5 | 426.7 | 370.6 | 446.7 |

| Viscosity (cP, 25°C) | ~50-60 | ~80 | ~10 | ~35 | ~20 | ~100 |

| Water Solubility (mg/L) | <0.1 | <0.1 | 0.1 | 0.01 | 0.1 | <0.1 |

Environmental Fate

Biological Activity

Diisodecyl sebacate (DIDS) is a diester derived from sebacic acid and isodecyl alcohol. It is primarily used as a plasticizer in various applications, including plastics, cosmetics, and personal care products. Understanding its biological activity is crucial for assessing its safety and potential health impacts.

- Chemical Formula : C30H58O4

- Molecular Weight : 474.7 g/mol

- Physical State : Liquid at room temperature

Toxicological Profile

This compound has been evaluated for its toxicological properties, revealing several key findings:

- Absorption and Metabolism : DIDS is expected to have limited absorption through the gastrointestinal tract due to its low water solubility. The ester functional groups undergo rapid metabolic transformation, which decreases the potential for bioaccumulation .

- Acute Toxicity : Studies indicate that DIDS has low acute toxicity. It is classified as having minimal risk for human health when used appropriately in industrial settings .

- Reproductive and Developmental Toxicity : Limited studies suggest potential reproductive toxicity; however, comprehensive data are lacking. Regulatory agencies have categorized it as low concern based on available evidence .

Environmental Impact

DIDS has shown to be readily biodegradable in both aerobic and anaerobic conditions, indicating a low environmental persistence . Its degradation products are primarily carbon dioxide and water, which align with safety assessments regarding environmental release.

Study 1: Human Health Effects

A study conducted by the Agency for Toxic Substances and Disease Registry (ATSDR) reviewed the health effects associated with phthalates and their alternatives, including DIDS. It highlighted potential associations with endocrine disruption but noted that further research is necessary to solidify these claims .

Study 2: Occupational Exposure

Research on occupational exposure to DIDS during manufacturing processes indicated that proper handling procedures significantly mitigate health risks. Training workers on the potential hazards associated with DIDS is essential for ensuring safety in workplaces where this compound is used .

Table 1: Toxicological Data Summary for this compound

| Endpoint | Value | Source |

|---|---|---|

| Molecular Weight | 474.7 g/mol | PubChem |

| Acute Toxicity (LD50) | >5000 mg/kg | ECHA |

| Biodegradability | Readily biodegradable | EPA |

| Reproductive Toxicity | Low concern | New Zealand EPA |

Table 2: Environmental Fate of this compound

| Parameter | Value | Source |

|---|---|---|

| BCF (Bio-Concentration Factor) | 29 | EPI Suite |

| Log Koc | Estimated | EPI Suite |

| Aerobic Degradation | >90% after 28 days | OECD Test |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and structural integrity of diisodecyl sebacate in experimental settings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For purity quantification, employ high-performance liquid chromatography (HPLC) with a refractive index detector, calibrated against certified reference standards. Ensure sample preparation follows protocols for ester-based compounds to avoid hydrolysis artifacts .

Q. How should researchers design experiments to measure the viscosity-temperature relationship of this compound for material science applications?

- Methodological Answer : Utilize a rotational viscometer with temperature-controlled chambers, referencing ASTM D445 standards. Conduct measurements across a temperature range (e.g., 283–363 K) at 0.1 MPa pressure. Validate data consistency by comparing results with analogous esters (e.g., bis(2-ethylhexyl) sebacate) and applying group-additivity computational models .

Q. What protocols ensure reproducibility in synthesizing this compound for laboratory-scale studies?

- Methodological Answer : Optimize esterification conditions (e.g., acid-to-alcohol molar ratio, catalyst type, and reaction time) using dibutyltin dilaurate as a catalyst. Monitor reaction progress via Fourier-transform infrared (FTIR) spectroscopy for ester bond formation. Purify the product via vacuum distillation and validate using GC-MS .

Advanced Research Questions

Q. How can computational models predict the environmental fate and partitioning behavior of this compound in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation rates. Validate predictions against experimental data from analogous esters (e.g., diisopropyl sebacate) and refine models using EPA’s CHEMEST database for ester-specific parameters .

Q. What strategies resolve contradictions in reported developmental toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Conduct a systematic review using the Navigation Guide framework to evaluate study quality, focusing on dose-response consistency and confounding variables. Supplement missing data with read-across analyses from structurally similar esters (e.g., dibutyl adipate) while applying Hill’s criteria for causality assessment .

Q. How do researchers design controlled studies to assess the thermal degradation products of this compound under high-temperature industrial conditions?

- Methodological Answer : Use pyrolysis-GC-MS to simulate thermal degradation at temperatures exceeding 200°C. Compare degradation profiles with phthalate analogs (e.g., diisodecyl phthalate) and quantify hazardous byproducts (e.g., aldehydes) using EPA SW-846 Method 8270D. Incorporate kinetic modeling to predict degradation pathways .

Q. What methodologies address data gaps in the ecotoxicological impact of this compound on soil microbiota?

- Methodological Answer : Perform microcosm experiments with soil spiked at environmentally relevant concentrations (e.g., 1–100 mg/kg). Measure microbial diversity via 16S rRNA sequencing and enzymatic activity assays (e.g., dehydrogenase). Cross-reference results with the OECD 216 guideline for nitrogen transformation studies, adjusting for ester-specific bioavailability .

Methodological Considerations for Experimental Design

Q. How should researchers validate the accuracy of estimated physicochemical properties (e.g., vapor pressure, water solubility) for this compound when experimental data are limited?

- Methodological Answer : Combine EPI Suite predictions with experimental analogs (e.g., diisodecyl adipate) and apply the UNIFAC model for activity coefficients. Validate estimates via headspace analysis for vapor pressure and shake-flask methods for solubility, ensuring temperature and pH controls .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in longitudinal toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.